5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one
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Overview
Description
5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, bromo, and phenyl groups
Preparation Methods
The synthesis of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions. One common method includes the reaction of 2-chloro-5-bromopyridazine with benzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . This reaction forms the benzyloxy group on the pyridazine ring.
Chemical Reactions Analysis
5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Scientific Research Applications
5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and phenyl groups can enhance binding affinity to these targets, while the bromo group can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one include:
2-Benzyloxy-5-bromopyridine: Shares the benzyloxy and bromo substituents but has a pyridine ring instead of a pyridazine ring.
3’-(4-(Benzyloxy)phenyl)-1’-Phenyl-5-(Pyridin-4-Yl)-3,4-Dihydro-1’H,2H-3,4’-Bipyrazole: Contains a benzyloxyphenyl group and is used as an EGFR kinase inhibitor.
2-Benzyloxy-5-bromopyrimidine: Similar structure but with a pyrimidine ring.
These compounds highlight the versatility of the benzyloxy and bromo substituents in different heterocyclic frameworks, each offering unique properties and applications.
Properties
CAS No. |
565156-92-5 |
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Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
4-bromo-2-phenyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C17H13BrN2O2/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
CCDWOIBKFPNCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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